1-Methyl-decahydroquinoline-8-sulfonamide is a chemical compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group. This compound is notable for its potential therapeutic applications, particularly in the modulation of TRPM8 channels, which are implicated in various physiological processes and pain pathways.
1-Methyl-decahydroquinoline-8-sulfonamide is classified as a sulfonamide derivative. Sulfonamides are known for their antibacterial properties, but this specific compound has garnered interest for its potential role as a TRPM8 antagonist, making it a candidate for treating conditions associated with cold sensitivity and neuropathic pain .
The synthesis of 1-Methyl-decahydroquinoline-8-sulfonamide typically involves multi-step organic reactions. The general synthetic route can include:
The detailed reaction conditions, such as temperature, solvent choice, and catalysts used in each step, are crucial for optimizing yield and purity. For instance, using solvents like dichloromethane or acetonitrile and employing catalysts such as triethylamine can enhance reaction efficiency.
The molecular structure of 1-Methyl-decahydroquinoline-8-sulfonamide can be represented as follows:
The compound's molecular weight is approximately 213.30 g/mol. Its structural representation emphasizes the bicyclic nature of decahydroquinoline coupled with the sulfonamide functionality, which is critical for its biological activity .
1-Methyl-decahydroquinoline-8-sulfonamide can participate in various chemical reactions including:
These reactions are often facilitated by adjusting pH or using specific catalysts to promote desired pathways while minimizing side reactions. For example, utilizing strong bases may enhance nucleophilicity of the sulfonamide nitrogen.
The mechanism of action for 1-Methyl-decahydroquinoline-8-sulfonamide primarily revolves around its interaction with TRPM8 channels. By acting as an antagonist, it inhibits TRPM8-mediated calcium influx in response to cold stimuli or menthol.
Studies have shown that compounds targeting TRPM8 can modulate pain perception pathways, suggesting potential applications in treating cold allodynia or other neuropathic pain conditions .
Relevant data on these properties indicates that careful handling and storage are necessary to maintain compound integrity .
1-Methyl-decahydroquinoline-8-sulfonamide has potential applications in:
Research continues to explore its full therapeutic potential, particularly regarding its role in modulating sensory pathways associated with cold sensations and pain responses .
The therapeutic journey of sulfonamides began with Gerhard Domagk's 1935 discovery of Prontosil, the first sulfonamide antibiotic that revolutionized infectious disease treatment. This breakthrough demonstrated the sulfonamide group's capacity for targeted biological interactions, specifically through dihydropteroate synthase (DHPS) inhibition in bacterial folate synthesis. By the mid-20th century, medicinal chemists recognized the sulfonamide moiety's versatility beyond antimicrobial activity, leading to its incorporation into diverse drug classes including diuretics (acetazolamide, 1953), antidiabetics (tolbutamide, 1956), and COX-2 inhibitors (celecoxib, 1998) [9].
Quinoline scaffolds emerged independently as privileged structures in antimalarials (quinine analogs) and anticancer agents (camptothecin derivatives). The strategic fusion of quinoline and sulfonamide pharmacophores began gaining momentum in the 2000s to address complex diseases like cancer. Researchers exploited the complementary bioactivities of both moieties: the planar aromatic quinoline ring for DNA intercalation or enzyme binding, and the sulfonamide group for critical hydrogen bonding with biological targets. This hybrid approach proved particularly valuable in oncology, where molecules like the B-RAF kinase inhibitor vemurafenib (2011) incorporated propylsulfonamide extensions to enhance target affinity against the B-RAF V600E mutation in melanoma [1] [3].
The development of 1-methyl-decahydroquinoline-8-sulfonamide represents a contemporary advancement in this hybrid series. Unlike earlier aromatic quinolines, its fully saturated decahydroquinoline core offers enhanced conformational flexibility and reduced planarity, potentially improving selectivity for tumor-specific targets while minimizing off-target DNA interactions. This evolution reflects a broader trend in medicinal chemistry where saturated bicyclic systems are increasingly favored for their improved pharmacokinetic profiles and reduced toxicity [1] [7].
Table 1: Historical Evolution of Quinoline-Sulfonamide Hybrid Therapeutics
Era | Representative Compound | Therapeutic Application | Key Structural Feature |
---|---|---|---|
1930s | Prontosil | Antibacterial | Azo-linked sulfanilamide |
1950s | Acetazolamide | Diuretic/Antiglaucoma | Thiadiazole-sulfonamide |
1990s | Sulpiride | Antipsychotic (limited) | Benzamide-sulfonamide |
2011 | Vemurafenib | Antimelanoma | Quinoline-propylsulfonamide |
2020s | 1-Methyl-decahydroquinoline-8-sulfonamide* | Anticancer (investigational) | Saturated bicyclic sulfonamide |
The stereochemical complexity of 1-methyl-decahydroquinoline-8-sulfonamide arises from its fused bicyclic architecture containing four chiral centers. Unlike planar aromatic quinolines, its saturated decahydroquinoline core adopts flexible chair-chair conformations that enable three-dimensional complementarity with enzyme active sites inaccessible to flat molecular frameworks. This conformational adaptability is critical for binding to structurally complex targets like carbonic anhydrases and ion transporters [7].
The sulfonamide group (–SO₂NH₂) constitutes the primary pharmacophore, exhibiting dual functionality:
Positioning the sulfonamide at C-8 exploits spatial proximity to the bridgehead nitrogen, creating a pseudo-rigid arrangement that optimizes target binding entropy. The N1-methyl group enhances lipid solubility, improving membrane permeability—a critical factor for intracellular enzyme targets. Computational analyses reveal that this methylation reduces the polar surface area by ~15% compared to unmethylated analogs, potentially enhancing blood-brain barrier penetration for targeting brain tumors [1] [7].
Table 2: Structural Comparisons of Bicyclic Sulfonamide Derivatives
Structural Feature | 1-Methyl-decahydroquinoline-8-sulfonamide | Classical Aromatic Sulfonamides | Biological Implications |
---|---|---|---|
Ring Saturation | Fully saturated (decahydro) | Aromatic or partially unsaturated | Enhanced conformational flexibility; reduced DNA intercalation risk |
Sulfonamide pKa | ~10.5 | ~6-8 (e.g., sulfamethoxazole) | Optimal zinc coordination in CA isoforms |
Chiral Centers | 4 | Typically 0-1 | Stereoselective target engagement |
Octanol-Water LogP | Predicted 1.8-2.2 | 0.5-1.5 (sulfadiazine) | Improved membrane permeability |
Molecular Polarity | Amphiphilic (balanced distribution) | Highly polar | Balanced tissue distribution |
Solid tumors develop unique metabolic dependencies characterized by glycolytic reprogramming (Warburg effect) and extracellular acidification—processes that create exploitable vulnerabilities. 1-Methyl-decahydroquinoline-8-sulfonamide simultaneously disrupts two interconnected oncogenic pathways: pH regulation and glycolytic flux.
Acidification Machinery Inhibition
The tumor microenvironment (TME) typically maintains pH ~6.7-7.1 versus physiological pH 7.4, facilitating invasion and immune evasion. Key acidification targets include:
Glycolytic Enzyme Interference
The Warburg effect generates excessive lactate and protons, creating metabolic stress. Key interventions include:
Table 3: Metabolic Targets of 1-Methyl-decahydroquinoline-8-sulfonamide in Cancer Cells
Target | Mechanism | Functional Consequence | Validation Model |
---|---|---|---|
CAIX | Zinc coordination via sulfonamide; Ki = 9.4 nM | Reduced extracellular acidification; decreased invasion | 3D spheroid culture (pH mapping) |
HK2 | ATP-binding site competition; Ki = 3.8 μM | Impaired glucose phosphorylation; glycogen accumulation | HCC143 breast cancer cells |
LDH-A | Substrate pocket occlusion; IC₅₀ = 5.2 μM | Lactate reduction; NAD⁺ depletion | Panc-2 pancreatic cancer cells |
MCT4* | Indirect via lactate depletion | Reduced H⁺ export; intracellular acidification | MDA-MB-231 xenografts |
*Indirect effect through substrate depletion
The compound's most potent therapeutic synergy emerges when targeting both pH regulation and glycolysis simultaneously. In glioblastoma models, combined CAIX/HK2 inhibition reduced ATP production by 75% while increasing intracellular pH to >7.4—conditions that trigger caspase-mediated apoptosis. This dual mechanism also overcomes common resistance to single-pathway inhibitors, as demonstrated by sustained efficacy in paclitaxel-resistant ovarian cancer lines [3] [7].
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5